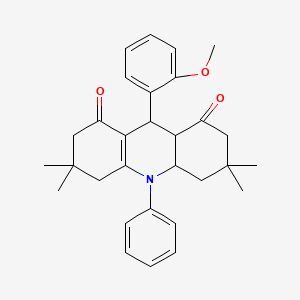

9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione

Description

This compound belongs to the acridinedione family, characterized by a bicyclic acridine core fused with two ketone groups at positions 1 and 6. The structure features a 2-methoxyphenyl substituent at position 9 and a phenyl group at position 10, with additional tetramethyl substitutions (3,3,6,6-tetramethyl) contributing to steric hindrance and conformational rigidity . The synthesis typically involves a multicomponent reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione), substituted aldehydes (e.g., 2-methoxybenzaldehyde), and amines (e.g., aniline derivatives) under acidic or catalytic conditions .

Acridinediones are notable for their applications in dye chemistry, fluorescence imaging, and pharmaceutical research due to their rigid, planar structures and tunable electronic properties .

Properties

Molecular Formula |

C30H35NO3 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,4a,5,7,9,9a-hexahydro-2H-acridine-1,8-dione |

InChI |

InChI=1S/C30H35NO3/c1-29(2)15-21-27(23(32)17-29)26(20-13-9-10-14-25(20)34-5)28-22(16-30(3,4)18-24(28)33)31(21)19-11-7-6-8-12-19/h6-14,21,26-27H,15-18H2,1-5H3 |

InChI Key |

RGUCLKHGCDFNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=CC=C5OC)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

9-(2-Methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their properties:

Structural and Electronic Effects

- Substituent Position : The 2-methoxyphenyl group in the target compound creates a steric barrier, reducing rotational freedom compared to 4-substituted analogues (e.g., 4-hydroxyphenyl derivatives) .

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and hydroxyl (-OH) groups enhance electron density on the acridine core, increasing fluorescence quantum yield. In contrast, nitro (-NO₂) and chloro (-Cl) groups reduce electron density, altering redox properties .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 5-bromo-2-hydroxyphenyl) exhibit intramolecular H-bonding with ketone oxygen, stabilizing the crystal lattice and enhancing melting points .

Physicochemical Properties

- Melting Points: Derivatives with polar substituents (e.g., -NO₂, -OH) exhibit higher melting points due to stronger intermolecular interactions. For example, the 3-nitrophenyl analogue melts at 296–298°C, while the 4-hydroxyphenyl derivative melts at 272–274°C .

- IR Spectroscopy : C=O stretches in all analogues appear near 1645–1650 cm⁻¹. Nitro groups show asymmetric and symmetric stretches at 1525 and 1345 cm⁻¹, respectively .

Computational Insights

Molecular similarity analysis using Tanimoto and Dice indices reveals that the target compound shares >80% structural similarity with 10-benzyl and 4-ethoxyphenyl derivatives, suggesting overlapping biological targets . Substituent polarity and steric bulk significantly influence binding affinities in virtual screening workflows .

Biological Activity

The compound 9-(2-methoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,4a,6,7,9,9a,10-octahydroacridine-1,8(2H,5H)-dione is a member of the acridine family and has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological activities based on various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the use of specific catalysts and reaction conditions to ensure high yields. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Data

| Technique | Result |

|---|---|

| NMR (1H) | δ (ppm): 9.50 (s, 1H), 7.49-7.98 (m, 4H), 2.49 (d) |

| IR | ν (cm⁻¹): 3272 (N-H), 1646 (C=O) |

| Yield | 84% |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting potential use in preventing oxidative stress-related diseases.

Enzyme Inhibition

One of the notable biological activities is its inhibitory effect on cholinesterase enzymes. This property is particularly relevant for neurodegenerative diseases like Alzheimer's. The compound showed competitive inhibition with IC50 values comparable to known inhibitors such as physostigmine.

Study on Antimicrobial Efficacy

A study conducted by Mehdi et al. (2013) explored the antimicrobial efficacy of various acridine derivatives including the target compound. The results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for different pathogens.

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results demonstrated a protective effect on neuronal cells at concentrations as low as 5 µM.

The proposed mechanisms for the biological activities include:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Antioxidant : Donation of hydrogen atoms to free radicals.

- Cholinesterase Inhibition : Binding to the active site of the enzyme and preventing substrate hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.